molecular formula C15H27NO6 B610193 Pregabalin arenacarbil CAS No. 1174748-30-1

Pregabalin arenacarbil

Cat. No. B610193
Key on ui cas rn: 1174748-30-1
M. Wt: 317.382
InChI Key: YDHZNJWFIYERIF-NEPJUHHUSA-N
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Patent
US07423169B2

Procedure details

A solution of (41) (270 mg, 0.663 mmol) in ethanol (20 mL) was stirred with 10% Pd on carbon (11 mg) in a 50 mL round-bottomed flask under an atmosphere of hydrogen gas (balloon). The reaction was judged complete in 30 min. (monitoring by TLC and LC/MS). The mixture was filtered through a pad of Celite, and the solvent removed in vacuo to afford the title compound (33) as a mixture of two diastereomers (177 mg, 84%). 1H—NMR (CDCl3, 400 MHz): δ 0.89 (m, 6H), 1.16 (m, 8H), 1.46 (d, 3H), 1.66 (m, 1H), 2.11-2.36 (m, 3H), 2.52 (m, 1H), 3.11 (m, 1H), 3.27 (m, 1H), 5.08 (t, 1H), 6.77 (m, 1H). MS (ESI) m/z 316.20 (M−H−).
Name
( 41 )
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
title compound ( 33 )

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]([O:9][C:10]([NH:12][CH2:13][CH:14]([CH2:26][CH:27]([CH3:29])[CH3:28])[CH2:15][C:16]([O:18]CC1C=CC=CC=1)=[O:17])=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3]>C(O)C.[Pd]>[C:1]([O:6][CH:7]([O:9][C:10]([NH:12][CH2:13][CH:14]([CH2:26][CH:27]([CH3:29])[CH3:28])[CH2:15][C:16]([OH:18])=[O:17])=[O:11])[CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
( 41 )
Quantity
270 mg
Type
reactant
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC(CC(=O)OCC1=CC=CC=C1)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound ( 33 )
Type
product
Smiles
C(C(C)C)(=O)OC(C)OC(=O)NCC(CC(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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